molecular formula C8H7ClN2 B13605365 2-(6-Chloropyridin-3-yl)propanenitrile

2-(6-Chloropyridin-3-yl)propanenitrile

Cat. No.: B13605365
M. Wt: 166.61 g/mol
InChI Key: HQRZFRSRCUTJSZ-UHFFFAOYSA-N
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Description

2-(6-Chloropyridin-3-yl)propanenitrile is an organic compound with the molecular formula C8H7ClN2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloropyridin-3-yl)propanenitrile typically involves the reaction of 6-chloropyridine-3-carbaldehyde with a suitable nitrile source under controlled conditions. One common method involves the use of triethylamine and N-(2-methoxyethyl)methylamine in dimethyl sulfoxide (DMSO) as the solvent. The reaction mixture is heated to 100°C for 16 hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloropyridin-3-yl)propanenitrile can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Reduction Reactions: The nitrile group can be reduced to an amine.

    Oxidation Reactions: The pyridine ring can be oxidized under certain conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.

    Oxidation: Potassium permanganate or chromium trioxide can be used.

Major Products

    Substitution: Products include derivatives where the chlorine atom is replaced by other functional groups.

    Reduction: The major product is 2-(6-aminopyridin-3-yl)propanenitrile.

    Oxidation: Products include pyridine N-oxides.

Scientific Research Applications

2-(6-Chloropyridin-3-yl)propanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(6-Chloropyridin-3-yl)propanenitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, altering their activity. For example, it could inhibit a specific enzyme by binding to its active site, thereby blocking its function. The exact molecular targets and pathways involved would depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-Chloropyridin-3-yl)propan-2-ol
  • 2-(6-Chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane

Uniqueness

2-(6-Chloropyridin-3-yl)propanenitrile is unique due to its specific combination of a chloropyridine ring and a nitrile group. This combination imparts distinct chemical properties, such as reactivity and stability, making it suitable for various applications that similar compounds may not be able to fulfill .

Properties

Molecular Formula

C8H7ClN2

Molecular Weight

166.61 g/mol

IUPAC Name

2-(6-chloropyridin-3-yl)propanenitrile

InChI

InChI=1S/C8H7ClN2/c1-6(4-10)7-2-3-8(9)11-5-7/h2-3,5-6H,1H3

InChI Key

HQRZFRSRCUTJSZ-UHFFFAOYSA-N

Canonical SMILES

CC(C#N)C1=CN=C(C=C1)Cl

Origin of Product

United States

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